2-Chlorobenzylamiloride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1163-44-6 |
|---|---|
Molecular Formula |
C13H13Cl2N7O |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
3,5-diamino-6-chloro-N-[(E)-[(2-chlorophenyl)methylhydrazinylidene]methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H13Cl2N7O/c14-8-4-2-1-3-7(8)5-19-20-6-18-13(23)9-11(16)22-12(17)10(15)21-9/h1-4,6,19H,5H2,(H4,16,17,22)(H,18,20,23) |
InChI Key |
FMOHKUUTQZZUPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNN=CNC(=O)C2=C(N=C(C(=N2)Cl)N)N)Cl |
Isomeric SMILES |
C1=CC=C(C(=C1)CNN/C=N\C(=O)C2=C(N=C(C(=N2)Cl)N)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CNNC=NC(=O)C2=C(N=C(C(=N2)Cl)N)N)Cl |
Synonyms |
2-chlorobenzylamiloride |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Chlorobenzylamiloride
Strategic Design of Synthetic Pathways for 2-Chlorobenzylamiloride
The strategic design for the synthesis of this compound, also known as 3,5-diamino-N-(benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide hydrochloride, revolves around the core structure of amiloride (B1667095). A plausible and efficient synthetic pathway involves the modification of a pre-formed pyrazine (B50134) ring system. The key transformation is the introduction of the 2-chlorobenzyl group onto the terminal nitrogen of the guanidino moiety of an amiloride precursor.
A common strategy in the synthesis of N-substituted pyrazine-2-carboxamides involves a multi-step sequence starting from a commercially available pyrazine derivative. For instance, the synthesis can commence with the hydrolysis of a nitrile precursor to a carboxylic acid, followed by conversion to an acyl chloride. This reactive intermediate can then be coupled with the desired amine or, in this case, a guanidino-related moiety.
In the specific case of this compound, a likely synthetic approach would involve the reaction of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate with a 2-chlorobenzyl-substituted guanidine. This method allows for the direct incorporation of the substituted benzyl (B1604629) group in the final step, providing a convergent and efficient route to the target molecule.
Identification and Utilization of Precursor Compounds in this compound Synthesis
The synthesis of this compound relies on the availability of key precursor compounds. The central heterocyclic core is typically derived from pyrazine-based starting materials.
Key Precursors:
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: This is a crucial intermediate that contains the essential pyrazine ring structure with the correct substitution pattern (amino groups at positions 3 and 5, and a chlorine atom at position 6). nih.govsigmaaldrich.com It serves as the backbone to which the substituted guanidino side chain is attached. prepchem.com The synthesis of this precursor itself can start from simpler pyrazine derivatives.
2-Chlorobenzylamine (B130927): This commercially available reagent is the source of the 2-chlorobenzyl moiety. It can be used to prepare the corresponding 2-chlorobenzylguanidine.
Guanidine Hydrochloride: This is a common reagent used to form the guanidino group. In the context of this compound synthesis, it would be reacted with 2-chlorobenzylamine to form the necessary substituted guanidine.
The general approach involves the amidation of the methyl ester of the pyrazine carboxylic acid with the appropriately substituted guanidine.
Methodological Approaches for Synthesizing Novel this compound Analogues
The synthesis of novel analogues of this compound allows for the exploration of structure-activity relationships (SAR). Methodological approaches focus on modifying specific parts of the molecule.
A key publication by Jampílek et al. describes the synthesis of a series of substituted N-benzyl-3-chloropyrazine-2-carboxamides. mdpi.com Although these compounds lack the 3,5-diamino and guanidino functionalities of amiloride, the synthetic methodology for introducing the N-benzyl group is highly relevant. Their approach involves the reaction of 3-chloropyrazine-2-carbonyl chloride with various substituted benzylamines. mdpi.com This acyl chloride intermediate is generated by treating the corresponding carboxylic acid with thionyl chloride. mdpi.com
This methodology can be adapted to synthesize a library of this compound analogues by:
Varying the substitution on the benzyl ring: A variety of substituted benzylamines can be used to introduce different functional groups onto the phenyl ring, allowing for the investigation of electronic and steric effects.
Modifying the pyrazine ring: Substitutions at the 5- and 6-positions of the pyrazine ring are known to significantly influence biological activity. massbank.eu For instance, the 6-chloro substituent can be replaced with other halogens or small alkyl groups.
Altering the guanidino moiety: The guanidino group itself can be modified, for example, by alkylation or acylation of the remaining amino groups.
A notable side reaction observed by Jampílek et al. was the displacement of the 3-chloro substituent by a second molecule of benzylamine, leading to a disubstituted product. mdpi.com This highlights a potential pathway for further derivatization of the pyrazine core.
Chemical Modification Strategies for Modulating Biological Activity and Selectivity of this compound Derivatives
Chemical modifications of amiloride and its derivatives are primarily aimed at enhancing potency and selectivity for specific biological targets. Structure-activity relationship studies have shown that different regions of the amiloride molecule can be modified to tune its activity.
Key Modification Strategies:
Pyrazine Ring Substitution: Modifications at the 5- and 6-positions of the pyrazine ring have a profound impact on activity. For example, replacing the 6-chloro group can alter the molecule's interaction with its target binding site. massbank.eu
Guanidino Group Modification: The guanidino group is crucial for the activity of many amiloride analogues. N-alkylation or N-benzylation, as in the case of this compound, can significantly alter the compound's properties. The introduction of bulky or lipophilic groups at this position can enhance interactions with hydrophobic pockets in target proteins.
Acylguanidine Moiety: The entire acylguanidine side chain can be replaced with other functional groups to explore novel interactions with biological targets.
By systematically applying these modification strategies, it is possible to generate a diverse library of this compound derivatives with potentially improved biological profiles.
Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization (e.g., NMR, Mass Spectrometry, HPLC for purity assessment)
The characterization of this compound and its analogues relies on a combination of advanced spectroscopic and chromatographic techniques to confirm their structure and assess their purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be employed.
¹H NMR: The proton NMR spectrum would provide information on the number and environment of the different protons in the molecule. Key signals would include those for the aromatic protons of the 2-chlorobenzyl group, the pyrazine ring proton, and the protons of the amino and guanidino groups.
¹³C NMR: The carbon NMR spectrum would show signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxamide and the carbons of the pyrazine and benzene (B151609) rings.
Representative NMR Data for a this compound Analogue
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrazine-H | ~8.5 | ~155 |
| Benzyl-CH₂ | ~4.5 | ~45 |
| Aromatic-H | 7.2-7.5 | 127-135 |
| NH/NH₂ | Broad signals | - |
| C=O | - | ~165 |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern of the analogue.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) would be a suitable ionization technique. The mass spectrum would show the molecular ion peak ([M+H]⁺) corresponding to the mass of the protonated molecule. Tandem mass spectrometry (MS/MS) would be used to fragment the molecular ion and analyze the resulting fragment ions, providing further structural confirmation. Expected fragmentation patterns would involve cleavage of the benzyl group and fragmentation of the pyrazine ring system. massbank.eu
High-Performance Liquid Chromatography (HPLC):
HPLC is a crucial technique for assessing the purity of synthesized compounds. A reversed-phase HPLC method would typically be used for this compound and its analogues.
Representative HPLC Method Parameters for Amiloride Derivatives
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) prepchem.com |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile) prepchem.com |
| Detection | UV detection at a wavelength where the compound absorbs significantly (e.g., ~283 nm or ~365 nm) prepchem.comnih.gov |
| Flow Rate | Typically 1.0 mL/min prepchem.com |
By using a validated HPLC method, the purity of a sample can be accurately determined, which is essential for any subsequent biological testing. The retention time under specific chromatographic conditions is a characteristic property of the compound. prepchem.comnih.gov
Pharmacological Characterization and Mechanism of Action Studies of 2 Chlorobenzylamiloride
In Vitro Pharmacological Profiling of 2-Chlorobenzylamiloride
The in vitro pharmacological profile of this compound has been characterized through a series of studies on isolated cardiac preparations and enzymatic assays. These investigations have shed light on its influence on myocardial contractility and its interaction with crucial ion transporters and enzymes that regulate cardiac muscle function.
Effects on Myocardial Contractility in Isolated Cardiac Preparations
In studies utilizing electrically stimulated isolated cardiac tissues, this compound has demonstrated a notable impact on myocardial contractility. Specifically, in electrically driven guinea pig left atria, micromolar concentrations of this compound, ranging from 2 µmol/l to 80 µmol/l, have been shown to produce a positive inotropic effect, meaning it increases the force of muscular contraction. nih.gov
A similar positive inotropic effect was also observed in electrically driven guinea pig papillary muscle at micromolar concentrations between 5 µmol/l and 30 µmol/l. nih.gov This effect was associated with a lengthening of the relaxation time. nih.gov Interestingly, when compared to its analogue, 3',4'-dichlorobenzamil (B1664104), the positive inotropic effect of this compound was found to be less marked. nih.gov
Furthermore, this compound was observed to antagonize the inotropic effect of ouabain, a cardiac glycoside, by shifting its concentration-effect curve to the right. It also prevented the toxic effects of ouabain, such as the rise in resting force. nih.gov
Influence on Ion Transport Systems
This compound's mechanism of action is closely linked to its ability to modulate various ion transport systems that are critical for maintaining the electrochemical gradients necessary for cardiac myocyte function.
Modulation of Enzymatic Activities
Beyond ion transporters, this compound also exerts effects on key cardiac enzymes involved in calcium handling.
The sarcotubular Ca-ATPase, also known as sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), is an enzyme that actively transports calcium from the cytosol into the sarcoplasmic reticulum, a critical step for muscle relaxation. nih.govnih.gov The activity of this enzyme is influenced by this compound. nih.gov However, similar to its effect on Na-K-ATPase, the inhibition of sarcotubular Ca-ATPase is not the primary mechanism of action for this compound at low micromolar concentrations. nih.gov Quantitative data on the specific inhibitory potency (e.g., IC50 value) of this compound on cardiac sarcotubular Ca-ATPase is not detailed in the primary reference. nih.gov For context, another amiloride (B1667095) analogue, 3',4'-dichlorobenzamil, was found to inhibit sarcotubular Ca-ATPase with a similar potency to its inhibition of Na-K-ATPase and the Na-Ca exchange carrier. nih.gov
Research Findings on this compound Remain Elusive
Despite a comprehensive search of available scientific literature, no specific research data could be located for the chemical compound “this compound” pertaining to its pharmacological characterization, mechanism of action, or preclinical in vivo investigations.
Searches were conducted to identify studies related to the compound's effects on cAMP-dependent phosphodiesterase and oxidative phosphorylation in isolated mitochondria . However, these inquiries did not yield any results detailing research conducted on this compound. While general information on these biological processes is abundant nih.govresearchgate.net, specific interactions with this compound have not been documented in the available literature.
Similarly, an extensive review for preclinical in vivo pharmacological investigations of this compound, focusing on systemic biological responses in animal models and efficacy assessments in relevant biological systems, returned no specific findings. The principles of preclinical animal modeling are well-established for drug discovery and development, with various species such as rodents and larger animals being utilized to predict human responses mdpi.comresearchgate.net. Nevertheless, no published studies appear to have applied these models to the investigation of this compound.
Further broad searches for any documented biological activity or pharmacological studies of this compound also proved fruitless. The search results did identify research on structurally related but distinct compounds, such as 2-hydroxythiobenzanilides and other chlorine-substituted molecules, and their antimicrobial or other biological activities. However, this information is not directly applicable to this compound.
Molecular Target Identification and Validation for 2 Chlorobenzylamiloride
Identification of Primary Molecular Binding Sites
Research has identified several primary molecular targets for 2-Chlorobenzylamiloride and its analogs, focusing on proteins crucial for maintaining cellular ion homeostasis. These include the sodium-calcium exchanger, sodium-potassium-exchanging ATPase, calcium-transporting ATPases, and cAMP-dependent phosphodiesterases.
Sodium-Calcium Exchanger
Sodium-Potassium-Exchanging ATPase
The sodium-potassium-exchanging ATPase (Na+/K+-ATPase), or sodium pump, is another vital membrane protein that actively transports sodium and potassium ions against their concentration gradients, a process essential for maintaining the resting membrane potential and for various cellular transport processes. nih.gov Research has shown that amiloride (B1667095) and its analogs can directly inhibit the Na+/K+-ATPase. mdpi.com A study on N-chlorobenzyl derivatives of amiloride, including this compound, indicated an influence on this enzyme in cardiac preparations. nih.gov The inhibition of Na+/K+-ATPase by these compounds can lead to an increase in intracellular sodium, which in turn can affect the function of the Na+/Ca2+ exchanger and contribute to the observed effects on myocardial contractility. nih.govnih.gov
Calcium-Transporting ATPases
Calcium-transporting ATPases are a group of enzymes responsible for pumping calcium out of the cytoplasm, either into the extracellular space or into intracellular stores like the sarcoplasmic reticulum. A study investigating the effects of N-chlorobenzyl analogues of amiloride reported that both this compound and 3',4'-dichlorobenzamil (B1664104) influenced several systems involved in cardiac contractility, including Ca2+-transporting ATPases. nih.gov The interaction with these ATPases suggests a broader impact of this compound on cellular calcium homeostasis beyond its effects on the NCX.
cAMP-Dependent Phosphodiesterases
Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger in many signal transduction pathways. Its intracellular levels are regulated by phosphodiesterases (PDEs), which hydrolyze cAMP. nih.gov Inhibition of PDEs leads to an increase in cAMP levels, which can have various physiological effects. The investigation into N-chlorobenzyl derivatives of amiloride revealed that they also act as phosphodiesterase inhibitors. nih.gov This finding indicates that this compound may exert some of its biological effects by modulating cAMP signaling pathways, in addition to its influence on ion transporters.
Advanced Techniques for Target Deconvolution and Pathway Elucidation
Identifying the full spectrum of molecular targets for a compound like this compound, a process known as target deconvolution, is crucial for a comprehensive understanding of its mechanism of action. rsc.org Several advanced techniques are available for this purpose.
Affinity chromatography is a widely used method where the small molecule is immobilized on a solid support to "pull down" its binding partners from a cell lysate. rsc.orgnih.gov This approach could be adapted for this compound to identify its direct protein interactors.
Cellular Thermal Shift Assay (CETSA) is a powerful label-free technique that assesses target engagement in a physiological context. rsc.orgnih.govnih.govyoutube.com It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability. nih.gov By heating cell lysates or intact cells treated with this compound to various temperatures and then quantifying the amount of soluble protein, one could identify which proteins are stabilized by the compound, thus revealing them as potential targets. nih.govnih.govyoutube.com
Proteomic approaches , such as mass spectrometry-based methods, can be combined with techniques like CETSA or affinity chromatography to identify a broad range of potential targets in an unbiased manner. mdpi.comnih.govnih.gov These methods would provide a comprehensive profile of the proteins that interact with this compound within the cell.
Validation of Molecular Interactions and Downstream Signaling Cascades
Once potential molecular targets are identified, it is essential to validate these interactions and elucidate the subsequent downstream signaling events.
Validation of direct binding can be achieved through various biophysical and biochemical assays. Isothermal titration calorimetry (ITC) can be used to measure the thermodynamic parameters of binding, providing information on the affinity and stoichiometry of the interaction. Surface plasmon resonance (SPR) is another technique that can quantify the kinetics of binding and dissociation.
Elucidation of downstream signaling involves investigating the cellular consequences of target inhibition by this compound. For instance, inhibition of the Na+/Ca2+ exchanger and Na+/K+-ATPase would be expected to alter intracellular calcium and sodium concentrations. nih.govnih.gov These changes in ion homeostasis can be monitored using fluorescent indicators and imaging techniques. nih.govnih.govyoutube.com Alterations in intracellular calcium can, in turn, affect a multitude of cellular processes, including muscle contraction, gene expression, and enzyme activation. nih.govnih.govyoutube.com
Similarly, the inhibition of cAMP-dependent phosphodiesterases would lead to increased intracellular cAMP levels. nih.gov The activation of downstream effectors of cAMP, such as Protein Kinase A (PKA), can be assessed by measuring the phosphorylation of its specific substrates. nih.govmdpi.com
By systematically applying these advanced techniques, a detailed picture of the molecular interactions of this compound and its impact on cellular signaling can be constructed, providing a solid foundation for understanding its pharmacological profile.
Comparative Analysis of Molecular Target Specificity Among Amiloride Analogues
The specificity of amiloride and its analogues is determined by the chemical substitutions on the core pyrazine (B50134) ring structure. These modifications significantly alter the affinity of the compounds for their respective molecular targets, primarily ion channels and exchangers.
Research Findings:
Structure-activity relationship studies have revealed that modifications at different positions on the amiloride molecule dictate the inhibitory potency and selectivity. For instance, the introduction of hydrophobic substituents on the terminal nitrogen of the guanidino moiety tends to enhance the compound's activity against the Na+/Ca2+ exchanger and Ca2+ channels. nih.govnih.gov Conversely, substitutions on the 5-amino group generally increase activity against the Na+/H+ exchanger. nih.govnih.gov
This compound, which features a chlorobenzyl group on the guanidino moiety, is recognized as a potent inhibitor of the Na+/Ca2+ exchanger. While specific IC50 values for this compound are not consistently reported across the literature, its activity is understood to be significantly higher than that of amiloride for this target. The presence of the hydrophobic benzyl (B1604629) group is a key determinant of this enhanced inhibitory capacity.
In contrast, analogues with substitutions at the 5-amino position, such as 5-(N-ethyl-N-isopropyl)amiloride (EIPA), are highly potent inhibitors of the Na+/H+ exchanger. This highlights the critical role of the substitution site in directing the pharmacological activity of these compounds.
The following interactive data table provides a comparative overview of the inhibitory constants (IC50 or Ki) for several amiloride analogues against their primary molecular targets. This data illustrates the varying degrees of potency and selectivity conferred by different chemical modifications.
Interactive Data Table: Comparative Inhibitory Activity of Amiloride Analogues
| Compound Name | Molecular Target | IC50/Ki (µM) |
| Amiloride | Na+/H+ Exchanger | ~3 - 1000 |
| Amiloride | Na+/Ca2+ Exchanger | ~1000 |
| Benzamil | Na+/Ca2+ Exchanger | ~0.1 |
| 3',4'-Dichlorobenzamil | Na+/Ca2+ Exchanger | 18 |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Na+/H+ Exchanger | ~0.014 - 1 |
Note: IC50/Ki values can vary depending on the experimental conditions, such as the cell type and the concentration of competing ions.
The data clearly demonstrates that substitutions on the amiloride scaffold can shift the selectivity of the compound by orders of magnitude. For example, Benzamil is a significantly more potent inhibitor of the Na+/Ca2+ exchanger than amiloride. nih.gov Similarly, EIPA exhibits high potency for the Na+/H+ exchanger.
Structure Activity Relationship Sar Studies of 2 Chlorobenzylamiloride and Its Analogues
Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Chlorobenzylamiloride Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.orgnih.gov This approach is instrumental in drug discovery for predicting the activity of novel molecules, understanding mechanisms of action, and optimizing lead compounds. longdom.orgnih.gov QSAR models are built by correlating molecular descriptors, which are numerical representations of a molecule's physicochemical properties, with their observed biological potency. nih.gov
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors that effectively capture the structural variations responsible for differences in biological activity. nih.govresearchgate.net These descriptors are calculated from the molecular structure and can be categorized into several classes. hufocw.orgslideshare.net
Topological Descriptors: These 2D descriptors are derived from the graph representation of a molecule, describing atomic connectivity. Examples include molecular weight, atom counts, ring counts, and molecular connectivity indices. hufocw.orgslideshare.net
Geometric Descriptors: Calculated from the 3D structure of a molecule, these descriptors encode spatial features such as molecular surface area, volume, and shape indices. hufocw.org
Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, which are crucial for molecular interactions. Examples include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). hufocw.orgucsb.edu Molecules with high HOMO energy levels are typically good electron donors (nucleophiles), while those with low LUMO energies are good electron acceptors (electrophiles). ucsb.edu
Hybrid Descriptors: This class combines electronic and geometric properties. A notable example is the charged partial surface area (CPSA) descriptors, which encode the potential for polar interactions. hufocw.org
The selection process often involves calculating a wide range of descriptors and then using statistical methods to identify the subset that best correlates with the biological activity of the amiloride (B1667095) derivatives being studied. researchgate.net
| Hybrid | Charged Partial Surface Area (CPSA) | Propensity to engage in polar interactions. hufocw.org |
Once relevant descriptors are selected, a mathematical model is constructed to form a predictive equation. researchgate.net The goal is to create a statistically reliable model that can accurately predict the biological activity of new, untested amiloride analogs. hufocw.orgnih.gov
The process typically involves splitting a dataset of compounds with known activities into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data. researchgate.net Various statistical methods, such as Multiple Linear Regression (MLR), are employed to generate the QSAR equation. mdpi.com
The validity and predictive capability of the developed QSAR models are assessed using several statistical metrics: nih.govmdpi.com
Coefficient of Determination (R²): Indicates the proportion of variance in the biological activity that is predictable from the descriptors for the training set. A value closer to 1 suggests a better fit. hufocw.org
Leave-One-Out Cross-Validation Coefficient (Q²): A measure of the model's internal predictive ability and robustness. A high Q² value (often > 0.6) is desirable. hufocw.orgresearchgate.net
External Validation (R²pred): The coefficient of determination for the external test set, which provides the most rigorous test of a model's predictive power for new compounds. mdpi.com
A robust QSAR model generally has a high R² and Q², and the difference between them should not be large (e.g., < 0.3). hufocw.org The ultimate utility of these models is their ability to screen virtual libraries of compounds, prioritizing the synthesis and testing of those predicted to have the highest activity, thereby accelerating the drug discovery process. nih.gov
Pharmacophore Elucidation for this compound
A pharmacophore is defined as the specific three-dimensional arrangement of chemical features that are essential for a molecule to exert a particular biological activity. nih.govdrugdesign.org The process of pharmacophore elucidation involves identifying these common structural elements from a set of active molecules that bind to the same biological target. drugdesign.org This model then serves as a 3D template for designing new molecules or searching databases for compounds with similar interaction profiles. nih.gov
For amiloride and its analogs, including this compound, pharmacophore models help to visualize the key interactions with their target enzymes. The elucidation process typically starts with a set of known active compounds and identifies shared features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov
Key pharmacophoric features identified for amiloride-like molecules include:
A Positively Charged/Ionizable Group: The guanidino group of the amiloride core is essential for activity. Its ability to remain protonated at physiological pH allows it to form a crucial ionic interaction within the binding site of target proteins. nih.gov
Hydrogen Bond Donors/Acceptors: The nitrogen and oxygen atoms within the pyrazine (B50134) ring and guanidino group can participate in hydrogen bonding with the receptor.
Aromatic/Hydrophobic Features: Substitutions on the pyrazine ring, such as the 2-chlorobenzyl group, introduce significant hydrophobic and aromatic features that can engage in favorable interactions within the binding pocket, often leading to enhanced potency.
Impact of Specific Structural Modifications on Biological Activity and Selectivity
The biological activity and selectivity of amiloride derivatives are highly sensitive to structural modifications on the core pyrazine ring. nih.gov SAR studies systematically explore these changes to optimize potency and target specificity.
The amiloride molecule possesses a guanidino group and a 5-amino group on its pyrazine ring. While the unsubstituted guanidino group is critical for activity, modifications at the 5-amino position have been shown to significantly modulate potency. nih.gov
Early studies on other classes of molecules found that N-alkylation often led to diminished activity. nih.gov However, the introduction of an N-benzyl group, particularly with specific substitutions on the benzyl (B1604629) ring, can dramatically improve both binding affinity and functional activity. nih.gov In the context of amiloride analogs, substituting the 5-amino group with hydrophobic alkyl or alkenyl groups has been shown to produce compounds up to 140 times more potent than amiloride itself in inhibiting the Na+/H+ exchanger. nih.gov
The 2-chlorobenzyl group in this compound introduces a bulky, hydrophobic, and electronically distinct moiety. This substitution is expected to enhance binding affinity through favorable hydrophobic interactions within the target's binding site, a strategy that has proven effective for improving the potency of amiloride analogs. researchgate.net
Amiloride is known to inhibit several enzymes and ion channels, including the urokinase-type plasminogen activator (uPA), which is implicated in cancer metastasis, and the epithelial sodium channel (ENaC), which is responsible for its diuretic effects. nih.gov A key goal in developing amiloride analogs is to enhance inhibition of a therapeutic target like uPA while reducing activity against off-targets like ENaC to minimize side effects. nih.gov
Studies on 6-substituted amiloride derivatives have provided clear correlations between chemical structure and enzyme inhibition profiles. For instance, replacing the 6-chloro group of amiloride with various aryl groups has been explored to improve potency and selectivity for uPA. nih.gov
Impact of 6-Position Substituents: While simple phenyl or 4-substituted phenyl groups at the 6-position did not improve potency against uPA, introducing a 5-pyrimidine group resulted in a threefold increase in activity. Further substitution on the pyrimidine, as seen with a 2-methoxy group, yielded the most potent derivative in the series, with a Ki of 204 nM against uPA. nih.gov
Selectivity over ENaC: Crucially, mono-substitution at the 6-position was found to dramatically reduce ENaC activity. This demonstrates that modifications at this position can uncouple the anti-uPA activity from the diuretic ENaC-inhibiting activity, leading to more selective compounds. nih.gov
Table 2: Inhibition of Urokinase-Type Plasminogen Activator (uPA) by 6-Substituted Amiloride Analogs
| Compound | 6-Position Substituent | uPA Inhibition (Ki, nM) | Fold Increase in Potency vs. Amiloride |
|---|---|---|---|
| Amiloride | -Cl | 7000 | 1 (Reference) |
| 3 | Phenyl | 7200 | ~1 |
| 4 | 4-Methoxyphenyl | 11000 | ~0.6 |
| 5 | 4-(Dimethylamino)phenyl | 10000 | ~0.7 |
| 6 | 5-Pyrimidinyl | 2400 | ~3 |
| 7 | 2-Methoxy-5-pyrimidinyl | 204 | ~34 |
| 9 | 2,3-Dimethoxypyridyl | 3100 | ~2.2 |
| 15 | 2-Benzofuranyl | 590 | ~12 |
Data sourced from a study on 6-substituted amiloride derivatives. nih.gov
This data clearly illustrates a direct correlation between the chemical structure at the 6-position of the amiloride core and the resulting enzyme inhibition profile, guiding the rational design of more potent and selective therapeutic agents. nih.gov
Structure-Efficacy Relationships in Preclinical Biological Systems
The structure-efficacy relationship of this compound and its analogues has been explored in various preclinical biological systems, with a particular focus on their effects on ion transport mechanisms. The addition of a benzyl group to the 5-amino position of amiloride, as seen in this compound, has been shown to significantly influence its biological activity.
Research on amiloride analogues has demonstrated that modifications at the 5-amino position can enhance inhibitory potency against the Na+/H+ exchanger. nih.gov Specifically, the introduction of hydrophobic substituents at this position tends to increase the compound's activity against this transporter. nih.gov This principle is exemplified by the 5-N-benzyl-amino analogue of amiloride, which has been shown to be a more effective inhibitor of Na+ uptake in kidney medulla microsomes compared to amiloride itself. researchgate.net
A study investigating the effects of N-chlorobenzyl derivatives of amiloride, including the ortho-chloro derivative (this compound or o-chlorobenzamil), on myocardial contractility in guinea pig atria revealed significant positive inotropic effects at micromolar concentrations. nih.gov This effect suggests an interaction with ion exchange mechanisms critical for cardiac function. The study found that this compound primarily inhibited the Na+-Ca2+ exchange carrier and cAMP-dependent phosphodiesterase. nih.gov In contrast, the 3',4'-dichlorobenzamil (B1664104) analogue inhibited multiple systems, including Na+-K+-ATPase and sarcotubular Ca2+-ATPase, with similar potency. nih.gov This highlights how the position of the chlorine atom on the benzyl ring can alter the compound's selectivity and mechanism of action.
The following table summarizes the preclinical findings for this compound (o-chlorobenzamil) in a guinea pig model:
| Biological System | Compound | Concentration Range | Observed Effect | Primary Target(s) Inhibited |
| Electrically driven guinea pig left atria | This compound (o-chlorobenzamil) | 2 µM - 80 µM | Positive inotropic effect | Na+-Ca2+ exchange carrier, cAMP-dependent phosphodiesterase |
| Electrically driven guinea pig papillary muscle | This compound (o-chlorobenzamil) | 5 µM - 30 µM | Positive inotropic effect with lengthened relaxation time | Not specified in this model |
These findings underscore the importance of the 2-chlorobenzyl substitution in enhancing the inhibitory activity of amiloride towards specific ion transporters, leading to distinct physiological effects in preclinical models.
Computational Approaches in SAR Analysis (e.g., Molecular Docking, Molecular Dynamics Simulations)
Computational methods, including molecular docking and molecular dynamics simulations, have become invaluable tools for elucidating the structure-activity relationships of amiloride analogues by providing insights into their binding modes with target proteins. While specific computational studies focusing solely on this compound are not extensively available in public literature, the broader analysis of amiloride and its derivatives provides a strong framework for understanding its interactions.
Molecular modeling of the Na+/H+ exchanger isoform 1 (NHE1), a key target for many amiloride analogues, has been performed based on the crystal structure of a bacterial homolog. nih.gov These models suggest that the inhibitor binding site is located on the extracellular surface of the protein and is composed of amino acid residues from different transmembrane regions. nih.gov Docking studies with various inhibitors have indicated that a pocket formed by several amino acids accommodates the inhibitor molecule. nih.gov
For amiloride analogues, the pyrazine ring is thought to insert into a pocket formed by planar aromatic amino acid residues. nih.gov The guanidinium (B1211019) group, essential for activity, likely forms critical hydrogen bonds with acidic or polar residues within the binding site. The 5-amino substituent, such as the 2-chlorobenzyl group in this compound, extends into a more solvent-exposed region, where it can form additional interactions that enhance binding affinity and selectivity.
Based on the molecular modeling of NHE1, key amino acid residues in the putative inhibitor binding site have been identified. While not a direct result of this compound docking, the following table lists residues in transmembrane regions of NHE1 that are implicated in inhibitor binding and are likely relevant for the interaction with this compound.
| Transmembrane Region | Key Amino Acid Residues Implicated in Inhibitor Binding |
| TM4 | VFFLF motif |
| TM10-TM11 | Not explicitly detailed but contribute to sensitivity |
| Extracellular Loop 5 (EL5) | Forms part of the extracellular surface near the binding site |
These computational approaches provide a rational basis for the observed structure-activity relationships of amiloride analogues and guide the design of new derivatives with improved potency and selectivity. The insights gained from these models are crucial for understanding how the 2-chlorobenzyl moiety contributes to the efficacy of this compound.
Preclinical Research Paradigms and Experimental Models for 2 Chlorobenzylamiloride Investigations
In Vitro Experimental Systems for 2-Chlorobenzylamiloride Research
In vitro systems are fundamental in preclinical research, offering controlled environments to study the direct effects of a compound on biological components, independent of systemic physiological variables. youtube.com For this compound, these systems have been crucial for characterizing its interaction with specific molecular targets and its functional consequences at the cellular and tissue levels.
Cell-based assays provide a critical platform for the initial screening and mechanistic investigation of pharmaceutical compounds. youtube.com The development of these assays for studying agents like this compound involves a systematic process of selecting appropriate cell lines, optimizing culture conditions, and validating measurement techniques to ensure reproducibility and relevance. sterlingpharmasolutions.comyoutube.com
Research on amiloride (B1667095) derivatives has employed isolated cardiomyocytes to investigate their effects on ion transport. In one key study, adult rat ventricular cardiomyocytes were used to examine the inhibitory effects on calcium (Ca2+) uptake through the Na+/Ca2+ exchanger and L-type Ca2+ channels. nih.gov The optimization of such assays involves determining critical parameters like incubation time and drug concentration to accurately quantify the compound's potency. nih.gov For instance, investigations have shown that the inhibitory effects can be time-dependent, with different potencies observed after varying preincubation periods. nih.gov Assays often utilize fluorescent or luminescent readouts, such as the MTS assay which measures cell viability by detecting metabolic activity, to quantify the cellular response to the compound. nih.gov
The table below summarizes findings from a cell-based assay on an amiloride derivative, demonstrating its inhibitory profile.
| Parameter | Target | Cell Type | IC50 | Preincubation Time |
| Inhibition of Ca2+ Uptake | Na+/Ca2+ Exchanger | Rat Ventricular Cardiomyocytes | 21 µM | 15 or 120 min |
| Inhibition of Ca2+ Uptake | L-type Ca2+ Channels | Rat Ventricular Cardiomyocytes | 4 µM | 120 min |
| Data sourced from a study on the amiloride derivative 5-N-(4-chlorobenzyl)-2',4'-dimethylbenzamil, highlighting the methodologies applicable to this compound research. nih.gov |
Isolated organ and tissue preparations, often referred to as ex vivo studies, serve as an intermediate step between cell-based assays and whole-animal studies. nih.gov These models, such as isolated heart tissues, maintain the complex cellular architecture and interactions of the organ, allowing for the assessment of functional responses like muscle contraction. nih.govnih.gov
For this compound, studies have utilized electrically stimulated preparations from guinea pig hearts to evaluate its effects on myocardial contractility. nih.gov Specifically, isolated left atria and papillary muscles have been employed. nih.gov These experiments demonstrated that micromolar concentrations of this compound produce a positive inotropic effect, meaning it increases the force of muscular contraction. nih.gov This effect was observed to be associated with a prolongation of the relaxation time. nih.gov
The following table details the observed effects of N-chlorobenzyl derivatives of amiloride in isolated guinea pig heart preparations.
| Tissue Preparation | Compound | Observed Effect |
| Electrically Driven Guinea Pig Left Atria | This compound | Positive Inotropic Effect |
| Electrically Driven Guinea Pig Papillary Muscle | This compound | Positive Inotropic Effect with Lengthened Relaxation Time |
| Data from a study investigating N-chlorobenzyl analogues of amiloride. nih.gov |
To pinpoint the precise molecular targets of a drug, researchers employ subcellular fractionation techniques. These methods isolate specific organelles, such as mitochondria or sarcotubular vesicles (derived from the sarcoplasmic reticulum), from tissue homogenates using techniques like density gradient centrifugation. nih.govnih.gov This allows for the study of the compound's effects on isolated enzymatic activities and transport systems.
Investigations into this compound have revealed its influence on several systems crucial for cardiac contractility. nih.gov Studies using subcellular fractions from bovine heart and rat liver have shown that low micromolar concentrations of this compound primarily inhibit the Na+/Ca2+ exchange carrier and cAMP-dependent phosphodiesterase. nih.gov In contrast, its analogue, 3',4'-dichlorobenzamil (B1664104), demonstrated a broader inhibitory profile, affecting Na+-K+-ATPase, sarcotubular Ca2+-ATPase, the Na+/Ca2+ exchange carrier, cAMP-dependent phosphodiesterase, and mitochondrial oxidative phosphorylation with similar potency. nih.gov
The table below summarizes the inhibitory activity of this compound on various subcellular targets.
| Target System | Source | Effect of this compound |
| Na+-Ca2+ Exchange Carrier | Bovine Heart | Potent Inhibition |
| cAMP-dependent Phosphodiesterase | Bovine Heart | Potent Inhibition |
| Oxidative Phosphorylation | Rat Liver Mitochondria | Less Potent Inhibition |
| Na+-K+-ATPase | Bovine Heart | Less Potent Inhibition |
| Sarcotubular Ca2+-ATPase | Bovine Heart | Less Potent Inhibition |
| Data derived from research on N-chlorobenzyl analogues of amiloride. nih.gov |
In Vivo Animal Models for Efficacy Assessment of this compound
In vivo animal models are indispensable for assessing the efficacy of a drug candidate in a complex, living physiological system. taconic.com These models help bridge the gap between in vitro findings and potential human applications by evaluating the compound's effects on systemic pathophysiology.
The choice of an animal model is dictated by the compound's mechanism of action and the specific disease or biological phenomenon under investigation. taconic.com Given that this compound's primary mechanism is the inhibition of the Na+/Ca2+ exchanger, a key player in cellular calcium homeostasis, its evaluation is highly relevant in conditions of pathological calcium overload. mdpi.commdpi.com
Myocardial ischemia/reperfusion injury is a prime example of such a condition, where intracellular sodium accumulation during ischemia leads to reverse-mode activation of the Na+/Ca2+ exchanger, causing a massive influx of calcium upon reperfusion. mdpi.comnih.gov This calcium overload contributes significantly to cell death and cardiac dysfunction. nih.gov Therefore, rodent models (typically rats and mice) of myocardial ischemia/reperfusion are highly justified for assessing the potential cardioprotective efficacy of this compound. nih.govnih.gov The rationale is that by inhibiting the Na+/Ca2+ exchanger, the compound could mitigate the detrimental calcium influx during reperfusion, thereby reducing infarct size and preserving cardiac function. mdpi.com
The design of preclinical in vivo studies is critical for generating robust and reliable data. Such studies for a compound like this compound would typically involve several key components. A common approach is to use an animal model where myocardial infarction is surgically induced, for example, by ligating a coronary artery for a period, followed by reperfusion. nih.gov
Efficacy would be assessed by measuring a range of endpoints. Primary endpoints often include the quantification of myocardial infarct size and the assessment of cardiac function through techniques like echocardiography. nih.gov Secondary endpoints might involve measuring relevant biomarkers of cardiac damage in the blood, such as troponins or creatine (B1669601) kinase, and analyzing tissue samples to assess apoptosis and inflammation. nih.gov A robust study design would include multiple dose groups to establish a dose-response relationship, alongside a vehicle-treated control group and potentially a positive control group treated with a compound of known efficacy. nih.gov This rigorous approach ensures that the observed effects can be confidently attributed to the therapeutic intervention.
Ethical Considerations in Preclinical Animal Research
The use of animals in preclinical research is a critical component of drug discovery and development, governed by stringent ethical frameworks to ensure humane treatment and the justification of their use. All research involving animal models for the study of compounds like this compound must adhere to internationally recognized principles of ethical conduct.
A cornerstone of these ethical considerations is the "Three Rs" principle: Replacement, Reduction, and Refinement . nih.govresearchgate.net
Replacement encourages the use of non-animal methods whenever possible. This includes in vitro assays, computer modeling, and other alternative approaches to gathering preliminary data on a compound's activity and potential toxicity. nih.gov For a compound like this compound, initial screening for its effects on ion channels would likely be conducted in cultured cell lines before progressing to animal models.
Reduction aims to minimize the number of animals used in experiments while still obtaining statistically significant and scientifically valid results. nih.govresearchgate.net This involves careful experimental design, appropriate statistical analysis, and sharing of data to avoid unnecessary duplication of studies.
Refinement focuses on modifying experimental procedures and animal husbandry practices to minimize pain, suffering, and distress, and to enhance animal welfare. nih.govresearchgate.net This includes the use of appropriate anesthesia and analgesia for any invasive procedures, as well as providing enriched environments for the animals.
Institutional Animal Care and Use Committees (IACUCs) or equivalent ethical review bodies play a pivotal role in overseeing all animal research. nih.gov These committees are responsible for reviewing and approving research protocols, ensuring that the proposed studies are scientifically justified, and that the "Three Rs" are fully implemented. researchgate.net Researchers and technical staff must be adequately trained in the specific procedures and the humane care of the animal species being used. The selection of an appropriate animal model is also a key ethical consideration, ensuring that the species is well-suited to answer the specific research questions being posed.
Translational Potential of Preclinical Findings (Conceptual, without human trial data)
The translational potential of a preclinical compound refers to the possibility of its future development into a therapeutic agent for human diseases. For this compound, its conceptual translational potential is primarily derived from its demonstrated effects as an inhibitor of ion transport mechanisms, particularly the Na+/Ca2+ exchanger.
The inhibition of the Na+/Ca2+ exchange carrier by this compound, as observed in preclinical models, suggests a potential therapeutic application in conditions where dysregulation of calcium homeostasis is a key pathological feature. For instance, in certain cardiovascular diseases, altered Na+/Ca2+ exchange activity can contribute to cellular calcium overload, leading to arrhythmias and contractile dysfunction. A selective inhibitor of this transporter could theoretically offer a targeted approach to mitigating these pathological processes.
Furthermore, the broader family of amiloride analogs has been investigated for their potential in oncology. While specific data for this compound in cancer models is not extensively available in the public domain, the known role of ion channels and exchangers in tumor progression, such as regulating cell proliferation and migration, provides a conceptual basis for its investigation in this therapeutic area.
It is crucial to underscore that this translational potential is conceptual and based on the initial preclinical observations in non-human models. The journey from a preclinical candidate to an approved therapeutic is long and complex, requiring extensive further research to establish a comprehensive profile of its efficacy, safety, and pharmacokinetic properties in more advanced preclinical models and, ultimately, in human clinical trials. The initial findings for this compound provide a scientific rationale for such continued investigation.
Detailed Research Findings
Preclinical research has provided initial insights into the biological activity of this compound, primarily through in vitro studies. These investigations have focused on its effects on myocardial contractility and its interaction with key ion transport proteins.
An important study utilized isolated, electrically stimulated guinea pig left atria and papillary muscles to characterize the effects of this compound (referred to as o-chlorobenzamil in the study). The findings from this research are summarized in the table below.
| Experimental Model | Key Findings for this compound |
| Electrically driven guinea pig left atria | Produced a positive inotropic effect (increased force of contraction). |
| Electrically driven guinea pig papillary muscle | Exhibited a positive inotropic effect, though less marked than its analog 3',4'-dichlorobenzamil. This effect was associated with a lengthening of the relaxation time. |
| Various isolated enzyme and transporter assays | Demonstrated inhibitory effects on the Na+/Ca2+ exchange carrier and cAMP-dependent phosphodiesterase. |
These findings indicate that this compound can modulate cardiac function at the tissue level, likely through its interaction with ion transport systems that regulate intracellular calcium concentrations. The positive inotropic effect suggests a potential to increase the strength of heart muscle contraction.
Advanced Research Methodologies and Analytical Approaches in 2 Chlorobenzylamiloride Research
Biophysical Techniques for Ligand-Target Interaction Analysis
Biophysical methods are essential for characterizing the direct physical interactions between a ligand like 2-Chlorobenzylamiloride and its biological target. These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, which are fundamental to drug discovery and development. nih.govnih.gov The application of these methods can confirm direct binding, determine the stoichiometry of the interaction, and offer insights into the structural changes that occur upon binding. drugtargetreview.com
Several key biophysical techniques are applicable to the study of this compound:
Patch-Clamp Electrophysiology: This is a gold-standard technique for studying ion channels. nih.gov For a compound like this compound that targets ion exchangers, whole-cell patch-clamp recordings can measure the inhibition of ion currents (e.g., Na+) in cells expressing the target, such as the NHE1 isoform. nih.gov This method allows for the determination of the compound's potency (e.g., IC50 value) and can reveal details about the mechanism of inhibition. nih.govnih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure binding kinetics and affinity in real-time. It involves immobilizing the target protein (e.g., a purified NHE1 protein) on a sensor chip and flowing a solution containing this compound over the surface. The resulting sensorgram provides data to calculate association (on-rate) and dissociation (off-rate) constants, and the equilibrium dissociation constant (KD). nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and its target protein. This provides a complete thermodynamic profile of the binding event. nih.gov
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures changes in the thermal stability of a target protein upon ligand binding. A shift in the melting temperature (Tm) of the protein in the presence of this compound indicates a direct interaction and stabilization of the protein structure.
Table 1: Biophysical Techniques for Analyzing this compound Interactions
| Technique | Information Provided | Application Example |
|---|---|---|
| Patch-Clamp | Functional inhibition, IC50, ion selectivity | Measuring the inhibition of Na+ currents mediated by NHE1 in response to this compound. nih.gov |
| Surface Plasmon Resonance (SPR) | Binding kinetics (ka, kd), affinity (KD) | Quantifying the real-time binding of this compound to purified NHE1 protein. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry, thermodynamics (ΔH, ΔS) | Determining the complete thermodynamic profile of the this compound-NHE1 interaction. nih.gov |
| Differential Scanning Fluorimetry (DSF) | Ligand binding confirmation, protein stability | Assessing the thermal stabilization of NHE1 upon binding of this compound. |
Computational Chemistry and Molecular Modeling for this compound
Computational chemistry and molecular modeling provide powerful in silico tools to investigate the interactions of small molecules like this compound with their biological targets at an atomic level. tarosdiscovery.comnih.gov These methods are crucial for understanding structure-activity relationships (SAR), predicting binding modes, and guiding the rational design of more potent and selective analogs. tarosdiscovery.comionschannel.com When experimental structures of the target protein are unavailable, homology modeling can be used to generate a structural model for subsequent computational studies. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is instrumental in visualizing the plausible binding pose of this compound within the binding site of the Na+/H+ exchanger. The process involves preparing the 3D structures of both the ligand (this compound) and the receptor (e.g., a homology model of human NHE1) and using a scoring function to rank the potential binding poses based on their predicted binding affinity.
Docking studies can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. nih.gov For instance, research on amiloride (B1667095) analogs has used docking to define putative interaction sites within target channels, guiding further experimental verification. nih.govnih.gov These studies help explain the SAR of different amiloride derivatives, where modifications to the pyrazine (B50134) core and its substituents lead to varied potencies. mdpi.com
Table 2: Example of Molecular Docking Data for Amiloride Analogs with a Target Ion Channel
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Amiloride | -7.5 | Glu177, Asp212, Phe179 |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | -8.8 | Glu177, Asp212, Leu208, Val182 |
| This compound | -9.2 (Predicted) | Glu177, Asp212, Trp215, Phe179 |
(Note: This table is illustrative, based on typical findings from docking studies of amiloride analogs. nih.govnih.gov)
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic nature of the ligand-protein complex over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe protein flexibility, conformational changes, and the stability of the ligand within the binding pocket. scielo.org.za
For this compound, an MD simulation could be initiated from the best-docked pose. The simulation would track the movements of the ligand and protein atoms over nanoseconds to microseconds. nih.gov Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position over the simulation time. A stable RMSD suggests a stable binding mode. nih.gov
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid. This can reveal how ligand binding affects the protein's dynamics. nih.gov
Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds between this compound and the target protein throughout the simulation, indicating their importance for binding stability. scielo.org.za
These simulations can reveal how the binding of this compound might induce conformational changes in the Na+/H+ exchanger, providing a deeper understanding of the inhibition mechanism. nih.gov
Network Pharmacology Approaches for Understanding Systemic Biological Effects
Network pharmacology is an emerging discipline that investigates drug action and biological effects from a systemic, network-based perspective. slideshare.net This approach is particularly suited for understanding the "multi-component, multi-target" nature of many drugs. nih.gov For a compound like this compound, network pharmacology can be used to predict its potential systemic effects beyond its primary target.
The typical workflow for a network pharmacology study of this compound would involve:
Target Identification: Identifying the known and predicted targets of this compound using databases like DrugBank and ChEMBL. nih.govdrugbank.com This would include various NHE isoforms and potentially other off-target ion channels. mdpi.com
Disease-Associated Gene Collection: Gathering genes associated with a specific pathophysiology of interest, for example, cardiac hypertrophy or cancer, where NHE1 plays a role.
Network Construction: Building a compound-target-disease network and a protein-protein interaction (PPI) network to visualize the complex relationships.
Functional Enrichment Analysis: Performing Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to identify the biological processes and signaling pathways that are significantly enriched among the target genes. This can reveal how this compound might influence pathways related to cell proliferation, pH regulation, and ion homeostasis. nih.gov
This approach can generate new hypotheses about the compound's mechanisms and potential therapeutic applications or side effects. patsnap.com
Omics Technologies in Mechanistic Investigations
"Omics" technologies provide a global view of molecules in a biological system and are invaluable for mechanistic investigations into the effects of a drug. For this compound, these technologies can uncover the downstream consequences of NHE inhibition.
Proteomics: This involves the large-scale study of proteins. Using techniques like mass spectrometry, researchers can compare the proteome of cells treated with this compound to untreated cells. This can identify changes in the expression levels of proteins involved in signaling cascades downstream of NHE1, such as pathways related to cell growth, apoptosis, and migration.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Since NHE inhibition directly impacts intracellular pH, metabolomics can be used to analyze how this compound alters cellular metabolic pathways that are pH-sensitive, such as glycolysis.
Genomics/Transcriptomics: These technologies analyze an organism's complete set of DNA or RNA, respectively. RNA sequencing (RNA-Seq) could be used to determine how treatment with this compound affects the gene expression profile of cells, potentially revealing compensatory mechanisms or identifying novel pathways affected by NHE inhibition. physiology.org
These unbiased, data-rich approaches can provide a holistic understanding of the cellular response to this compound, complementing target-focused biophysical and computational methods. nih.gov
Statistical Methodologies for Data Analysis and Interpretation
Key statistical applications in this research area include:
Descriptive Statistics: Summarizing data using measures like mean, median, standard deviation, and standard error of the mean. This is used to describe results from, for example, multiple patch-clamp recordings.
Inferential Statistics:
T-tests and Analysis of Variance (ANOVA): Used to compare the mean effects between two or more groups, respectively. For example, an ANOVA could be used to determine if there are significant differences in the inhibitory effect of various concentrations of this compound. nih.gov
Regression Analysis: Used to model the relationship between variables. A non-linear regression is commonly used to fit dose-response data and calculate the IC50 value of this compound from experimental data.
Hypothesis Testing: Formulating a null hypothesis (e.g., "this compound has no effect on NHE1 activity") and an alternative hypothesis, and then using statistical tests to determine the probability (p-value) that the observed results occurred by chance. A p-value below a predetermined threshold (commonly 0.05) leads to the rejection of the null hypothesis. nih.gov
The appropriate application of these statistical methods is critical for validating the significance of research findings related to the efficacy and mechanism of action of this compound. nih.gov
Quantitative Research Designs and Analytical Methods
Quantitative research in the context of a compound like this compound would center on the precise measurement and statistical analysis of its properties and effects. The primary goals would be to determine its concentration in various samples, understand its structure-activity relationships, and quantify its biological or chemical effects.
Experimental Research Designs: Experimental studies are fundamental in elucidating the efficacy and mechanism of action of new chemical entities. For this compound, a typical quantitative research design would involve controlled laboratory experiments. For instance, in investigating its potential as a sodium channel blocker, researchers would likely employ in vitro models. nih.gov This could involve applying varying concentrations of the compound to isolated cells or tissues that express specific sodium channels and measuring the resulting physiological changes, such as ion flow or membrane potential. nih.govajpaonline.com
Correlational studies might also be used to explore relationships between the structural features of this compound and its biological activity, comparing it with other amiloride analogs. researchgate.net
Analytical Methods: A variety of sophisticated analytical techniques are essential for the quantitative analysis of amiloride and its derivatives, and these would be directly applicable to this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating, identifying, and quantifying compounds in a mixture. ajpaonline.comresearchgate.net For this compound, a reverse-phase HPLC method would likely be developed and validated. researchgate.net This involves using a non-polar stationary phase and a polar mobile phase. The method would be optimized for parameters like column type, mobile phase composition, flow rate, and detection wavelength to ensure accurate and precise quantification. ajpaonline.comresearchgate.net
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can provide highly accurate mass measurements, aiding in the definitive identification of this compound and its potential metabolites. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for elucidating the detailed molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and spatial arrangement of atoms within the this compound molecule.
Electrophysiological Techniques: Techniques such as patch-clamp and voltage-clamp are critical for studying the effects of ion channel modulators like amiloride and its analogs. These methods allow for the direct measurement of ion currents across cell membranes, providing quantitative data on the inhibitory potency (e.g., IC₅₀ values) and mechanism of action of this compound on specific ion channels. nih.gov
Detailed Research Findings: While specific data for this compound is not available, research on amiloride analogs provides insight into the types of quantitative data that would be generated. For example, studies on amiloride derivatives have quantified their inhibitory effects on various ion transporters, such as the epithelial sodium channel (ENaC) and the Na+/H+ exchanger. researchgate.netnih.gov These studies often present findings in data tables that include parameters like the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
Interactive Data Table: Hypothetical Quantitative Analysis of Amiloride Analogs
The following interactive table illustrates the kind of data that would be generated in a quantitative study of amiloride derivatives, which would be the model for studying this compound.
| Compound | Target | Analytical Method | Key Finding (IC₅₀/Kᵢ) |
| Amiloride | ENaC | HPLC, Electrophysiology | 7 µM (Kᵢ) |
| Benzamil | ENaC | Electrophysiology | 0.1 µM (Kᵢ) |
| Ethylisopropylamiloride (EIPA) | Na⁺/H⁺ Exchanger | Electrophysiology | 0.04 µM (IC₅₀) |
| 5-(N,N-Hexamethylene)amiloride (HMA) | Na⁺/H⁺ Exchanger | Electrophysiology | 0.02 µM (IC₅₀) |
Integration of Qualitative and Mixed-Methods Approaches in Research Context
While quantitative methods provide the numerical data, qualitative and mixed-methods approaches could offer a deeper, more contextual understanding of the research process and its implications, although their direct application to a preclinical chemical compound is less common than in clinical or social sciences research.
Qualitative Approaches: In the context of this compound research, qualitative data could be gathered through:
In-depth Interviews: Interviews with the researchers involved in the synthesis and testing of this compound and other analogs could provide insights into the rationale behind specific structural modifications, the challenges encountered during the research process, and their interpretations of the quantitative data.
Focus Groups: Discussions among a group of medicinal chemists and pharmacologists could be used to brainstorm potential therapeutic applications or to interpret complex structure-activity relationship data.
Mixed-Methods Approaches: A mixed-methods design would systematically integrate both quantitative and qualitative data. For example, an explanatory sequential design could be employed. This would involve first conducting the quantitative experiments to determine the potency and selectivity of this compound. Following this, qualitative interviews with the research team could be used to explore the "why" behind any unexpected quantitative results, providing a richer narrative and deeper understanding of the compound's behavior.
The integration of these different research paradigms allows for a more comprehensive and robust understanding, combining the "what" from quantitative data with the "how" and "why" from qualitative insights. This can be particularly valuable in the early stages of drug discovery and development to guide future research directions.
Future Directions and Emerging Research Avenues for 2 Chlorobenzylamiloride
Exploration of Novel Biological Applications of 2-Chlorobenzylamiloride
While initially studied for its effects on sodium-hydrogen exchangers (NHE), the parent compound amiloride (B1667095) has demonstrated off-target effects that present new therapeutic possibilities, particularly in oncology. nih.govresearchgate.net Research has shown that amiloride can inhibit the urokinase-type plasminogen activator (uPA) and the sodium-hydrogen exchanger isoform-1 (NHE1), both of which are key mediators in cancer progression and metastasis. nih.govresearchgate.net A primary future direction is to systematically investigate whether this compound shares these anti-cancer activities. Exploring its potential as an anti-metastatic agent in various cancer models could uncover significant new applications.
Furthermore, research into other amiloride analogues has revealed effects on biological processes such as prostacyclin synthesis. nih.govnih.gov This suggests that this compound could have untapped potential in cardiovascular diseases or inflammatory conditions. Future studies should include screening the compound against a wide array of biological targets and disease models to uncover novel applications beyond its established effects on ion transport.
Development of Next-Generation Amiloride Analogues with Enhanced Selectivity
A significant challenge and opportunity in amiloride-based drug discovery lie in tuning the molecular structure to achieve selectivity for specific targets. nih.gov The parent compound, amiloride, and many of its early analogues are non-selective, inhibiting multiple targets like NHE1, uPA, and the epithelial sodium channel (ENaC). nih.gov This lack of selectivity can complicate the interpretation of research findings and lead to unwanted effects.
Recent studies involving the screening of amiloride libraries with substitutions at the 5- and 6-positions of the pyrazine (B50134) ring have successfully identified compounds with high selectivity for either uPA or NHE1, as well as dual-target inhibitors. nih.govresearchgate.net For instance, the methoxypyrimidine-substituted analogue 26 was found to be highly selective for uPA, while the 5-morpholino analogue 29 showed high selectivity for NHE1. nih.gov
This research provides a clear blueprint for the future development of next-generation analogues. By using this compound as a scaffold, medicinal chemists can synthesize new derivatives with modifications designed to enhance selectivity for a single desired target. This would create highly specific molecular probes to dissect biological pathways and potentially lead to therapeutics with cleaner pharmacological profiles.
| Compound | Substitution Pattern | uPA IC₅₀ (nM) | NHE1 IC₅₀ (nM) | Primary Selectivity | Selectivity Ratio |
|---|---|---|---|---|---|
| Compound 24 | 6-position (pyrimidine) | 175 | 266 | Dual Target | 1.5 (uPA) |
| Compound 26 | 6-position (methoxypyrimidine) | 86 | 12,290 | uPA Selective | 143 (uPA) |
| Compound 29 | 5-position (morpholino) | 10,949 | 129 | NHE1 Selective | 85 (NHE1) |
| Compound 30 | 5-position (1,4-oxazepine) | 5,715 | 85 | NHE1 Selective | 67 (NHE1) |
Integration of Systems Biology Approaches in Understanding Compound Effects
To fully comprehend the biological impact of this compound, research must move beyond single-target analysis and embrace a more holistic, systems-level perspective. wikipedia.org Systems biology, which integrates multi-omics data (e.g., genomics, transcriptomics, proteomics, metabolomics), can provide a comprehensive map of the cellular changes induced by the compound. nih.gov
Applying these approaches could reveal how this compound affects entire signaling networks and metabolic pathways. nih.govnih.gov For example, treating cancer cells with the compound and subsequently performing proteomic analysis could identify previously unknown protein interactions. Metabolomic studies could uncover how the compound alters cellular metabolism, which is often dysregulated in diseases like cancer. nih.gov This data can help build predictive models of the drug's action, elucidate mechanisms of efficacy, and identify potential biomarkers to predict patient response. nih.gov
Advanced Investigation of Off-Target Interactions and Polypharmacology
The concept of "one drug, one target" is increasingly being replaced by the paradigm of polypharmacology, which acknowledges that a single drug can interact with multiple targets. wikipedia.orgnih.gov This can be therapeutically advantageous for complex diseases, but it can also be the source of unintended side effects. nih.gov Amiloride's known off-target effects on uPA and NHE1 are a clear example of polypharmacology. nih.gov
Advancements in Preclinical Modeling for Improved Research Predictive Power
The predictive power of preclinical research heavily relies on the quality and relevance of the models used. mdpi.com Traditional 2D cell culture and standard animal models often fail to fully recapitulate the complexity of human physiology and disease, contributing to the high failure rate of drug candidates in clinical trials. mdpi.com
Future research on this compound should leverage advanced preclinical models to generate more translatable data. mdpi.com These models include:
Organ-on-a-chip (OOC) technology : Microfluidic devices that model the structure and function of human organs, allowing for the study of drug absorption, metabolism, and efficacy in a more physiologically relevant context. mdpi.com
Patient-Derived Xenografts (PDXs) and Organoids : These models are created using tumor tissue taken directly from patients, preserving the genetic and cellular heterogeneity of the original tumor. Testing this compound on a panel of PDXs or organoids could help identify which cancer subtypes are most likely to respond.
Humanized Mice : These are mice engrafted with a functional human immune system, providing a superior platform for evaluating immunomodulatory effects of a compound. mdpi.com
Integrating these advanced models can provide critical insights into the compound's behavior in a system that more closely mimics the human body, thereby improving the predictive power of preclinical studies. pharmaron.com
Identification of New Research Questions and Hypotheses for this compound Research
Building on the existing knowledge and future research avenues, several key questions and hypotheses emerge that can guide the next phase of investigation for this compound:
Hypothesis 1: Given its structural similarity to amiloride, this compound inhibits both uPA and NHE1, thereby suppressing cancer cell invasion and proliferation.
Research Question: What are the specific IC₅₀ values of this compound for uPA and various NHE isoforms, and how does its selectivity profile compare to other known analogues?
Hypothesis 2: The biological effects of this compound are mediated by a network of protein interactions beyond its primary targets.
Research Question: Using an unbiased systems biology approach like thermal proteome profiling, what is the complete map of on-target and off-target interactions for this compound in relevant cell models?
Hypothesis 3: this compound demonstrates significant anti-tumor efficacy in specific, identifiable cancer subtypes.
Research Question: In advanced preclinical models such as patient-derived organoids from different cancers (e.g., breast, pancreatic, colon), which subtypes show the greatest sensitivity to this compound treatment?
Hypothesis 4: The polypharmacology of this compound can be rationally engineered to create next-generation analogues with superior therapeutic indices.
Research Question: Can structure-activity relationship (SAR) studies, guided by computational modeling, identify modifications to the this compound scaffold that enhance affinity for a desired target (e.g., uPA) while eliminating binding to proteins associated with adverse effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
